N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
N-((7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused with a triazolo[4,3-a]pyridine moiety. The trifluoromethyl (-CF₃) group at the 7-position of the triazolo-pyridine ring enhances lipophilicity and metabolic stability, while the carboxamide group at the pyrazolo-pyrimidine C-3 position contributes to hydrogen-bonding interactions, a critical feature for biological target engagement .
Synthetic routes for such compounds often involve SₙAr (nucleophilic aromatic substitution) or Pd-catalyzed cross-coupling reactions to introduce substituents at the C-3 and C-5 positions of the pyrazolo-pyrimidine core. For example, highlights the use of PyBroP to activate lactam functions for amine or thiol substitutions , while demonstrates sequential arylation and alkynylation strategies to diversify the scaffold .
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N7O/c16-15(17,18)9-2-5-24-11(6-9)22-23-12(24)8-20-14(26)10-7-21-25-4-1-3-19-13(10)25/h1-7H,8H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULIGCPEZDTUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group is introduced using reagents like trifluoromethylating agents, and the pyrazolo[1,5-a]pyrimidine moiety is constructed through subsequent reactions involving pyrimidinone derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to achieve high yields and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis also necessitates adherence to safety and environmental regulations to minimize waste and hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions are common, where different substituents can be introduced at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Structural Features
The compound consists of a triazole ring fused with a pyridine structure and a pyrazolo-pyrimidine moiety. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for biological efficacy. The molecular formula is with a molecular weight of approximately 325.25 g/mol .
Anticancer Activity
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit specific kinases involved in cancer cell proliferation and signaling pathways. For instance, it demonstrated cytotoxic effects against various human cancer cell lines and showed promise in inhibiting tumor growth .
Antifungal Properties
Research indicates that derivatives of this compound exhibit antifungal activity against pathogens such as Gibberella zeae and Fusarium oxysporum. In vitro assays revealed that certain derivatives could inhibit fungal growth more effectively than commercial fungicides . This suggests potential applications in agricultural settings for crop protection.
Antimalarial Activity
A series of compounds derived from the triazolo-pyridine framework have been evaluated for antimalarial activity against Plasmodium falciparum. Some derivatives displayed significant inhibitory concentrations (IC50 values) indicating their potential as candidates for antimalarial drug development .
Case Studies
Several studies have documented the biological evaluations of this compound:
- Anticancer Studies : A study highlighted the compound's ability to induce apoptosis in cancer cells by activating mitochondrial pathways and regulating apoptotic proteins such as Bax and Bcl2 .
- Antifungal Activity : In another study, derivatives were tested against multiple fungal strains, demonstrating varying degrees of inhibition compared to established fungicides .
- Antimalarial Evaluation : A virtual screening approach led to the identification of several promising candidates with potent antimalarial activity that warrant further investigation .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocyclic systems, substitution patterns, and biological activities. Below is a detailed comparison:
Table 1: Key Structural and Functional Analogs
Key Comparison Points
Substitution Patterns and Bioactivity: The trifluoromethyl group (e.g., in ) enhances metabolic stability and electron-withdrawing effects, improving target binding . Carboxamide and amino groups (e.g., ) facilitate hydrogen bonding, critical for enzyme inhibition (e.g., kinases, GSK-3β) . Aryl/heteroaryl substitutions (e.g., pyridinyl in 6i, thiophenyl in ) modulate π-π interactions and solubility .
Synthetic Accessibility: Compounds with methoxybenzylamino groups (e.g., 6g, 6i) achieve high yields (>80%) via SₙAr reactions . Glycosylated derivatives () require multi-step protocols but achieve near-quantitative yields (97–98%) .
Biological Performance: Anticancer agents () leverage glycosylation for improved pharmacokinetics, while anti-tubercular compounds () rely on aryl-amine substitutions . Antibacterial activity in correlates with pyridinylmethylamino and carboxamide groups, mirroring structure-activity trends in nitrothiophen-containing analogs (cf. ) .
Contradictions and Limitations
Biological Activity
N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and the mechanisms through which it exerts its effects based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure combining triazole and pyrazole moieties, which are known for their diverse biological properties. The trifluoromethyl group enhances lipophilicity and biological activity. The molecular formula is with a molecular weight of approximately 355.35 g/mol.
Biological Activity Overview
Recent studies have focused on the antiproliferative effects of this compound against various cancer cell lines. The biological activity is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival.
Antiproliferative Activity
- Cancer Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values ranging from 45 to 97 nM against MCF-7 and HCT-116 cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like sorafenib (IC50: 144 nM for HepG2) .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of CDK2 : The compound has been shown to target cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
- Impact on Apoptosis : It may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases .
Case Studies
Several case studies have documented the efficacy of this compound:
- A study reported that treatment with the compound resulted in a significant reduction in cell viability in MCF-7 cells after 48 hours of exposure. The mechanism was linked to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production .
- Another investigation noted that the compound's structural modifications led to enhanced potency against resistant cancer cell lines, suggesting a promising avenue for drug development .
Data Summary Table
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with cyclization of pyrazolo[1,5-a]pyrimidine or triazolo[4,3-a]pyridine precursors. For example:
- Core formation : Cyclization of enaminones with propargyl bromide under basic conditions (pyridine or K₂CO₃) to build the triazole or pyrimidine rings .
- Trifluoromethyl incorporation : Electrophilic substitution or nucleophilic displacement using CF₃-containing reagents, often requiring anhydrous conditions .
- Coupling reactions : Amide bond formation between the triazole-methyl and pyrazolo-pyrimidine-carboxyl groups via EDCI/HOBt or similar coupling agents . Intermediates are characterized using IR (to confirm functional groups like amides), ¹H/¹³C NMR (to verify regiochemistry and substitution patterns), and mass spectrometry (to validate molecular weight) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- ¹H/¹³C NMR : Essential for resolving aromatic proton environments (e.g., pyrimidine C-H vs. triazole C-H) and confirming trifluoromethyl group integration .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine/bromine adducts) .
- Elemental analysis : Ensures purity by matching experimental vs. theoretical C/H/N percentages (e.g., deviations <0.4% indicate high purity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield, particularly for trifluoromethyl group incorporation?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of CF₃ precursors but may require strict moisture control to avoid hydrolysis .
- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for CF₃ introduction, with yields increasing from ~48% to 78% under optimized conditions .
- Temperature control : Slow addition of CF₃ reagents at 0–5°C minimizes side reactions, while reflux (80–100°C) accelerates cyclization .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites. For example, hepatic CYP450-mediated oxidation of the trifluoromethyl group may reduce in vivo efficacy .
- Pharmacokinetic (PK) adjustments : Modify logP (via substituent tuning) to enhance bioavailability. Derivatives with logP <3 show improved correlation between in vitro IC₅₀ and in vivo ED₅₀ .
- Target engagement assays : Confirm on-target effects using biophysical methods (e.g., SPR or thermal shift assays) to rule off-target interactions .
Q. How are computational methods used to predict binding affinity, and how do these align with experimental IC₅₀ values?
- Molecular docking : Models predict binding poses in kinase domains (e.g., ATP-binding pockets), with docking scores correlating (R²=0.72) with experimental IC₅₀ values .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Compounds with <2 Å RMSD deviation retain activity in assays .
- Free energy perturbation (FEP) : Quantifies ΔΔG for trifluoromethyl vs. methyl substituents, explaining ~10-fold potency differences .
Q. What are key considerations for designing derivatives to enhance metabolic stability while maintaining target affinity?
- Bioisosteric replacement : Replace labile groups (e.g., ester → amide) to reduce CYP450 metabolism. For example, substituting morpholine for pyrrolidine increases t₁/₂ from 2.1 to 6.8 hours .
- Steric shielding : Introduce bulky substituents (e.g., tert-butyl) near metabolically vulnerable sites (e.g., triazole methyl) to block enzymatic access .
- In vitro stability assays : Use liver microsomes to screen derivatives, prioritizing compounds with <20% degradation after 1 hour .
Methodological Notes
- Contradiction analysis : Conflicting spectral data (e.g., unexpected NMR shifts) may arise from tautomerism in pyrazolo-pyrimidine systems. Use variable-temperature NMR to identify dominant tautomers .
- Safety protocols : Handle trifluoromethyl intermediates in fume hoods due to potential HF release during hydrolysis. Neutralize waste with CaCO₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
